molecular formula C10H12N2O B15242380 2-Amino-3-propoxybenzonitrile

2-Amino-3-propoxybenzonitrile

Cat. No.: B15242380
M. Wt: 176.21 g/mol
InChI Key: BLCNOJMAHRBNIY-UHFFFAOYSA-N
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Description

2-Amino-3-propoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the second position and a propoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-propoxybenzonitrile typically involves the following steps:

    Nitration: Benzonitrile is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Alkylation: The amino group is then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-propoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: 2-Nitro-3-propoxybenzonitrile

    Reduction: 2-Amino-3-propoxybenzylamine

    Substitution: 2-Amino-3-alkoxybenzonitrile (with various alkyl groups)

Scientific Research Applications

2-Amino-3-propoxybenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to modify their properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-propoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and propoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    2-Amino-3-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.

    2-Amino-3-butoxybenzonitrile: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

2-Amino-3-propoxybenzonitrile is unique due to the specific length and flexibility of the propoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for designing molecules with tailored properties for specific applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-3-propoxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-2-6-13-9-5-3-4-8(7-11)10(9)12/h3-5H,2,6,12H2,1H3

InChI Key

BLCNOJMAHRBNIY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1N)C#N

Origin of Product

United States

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